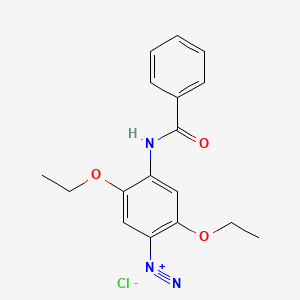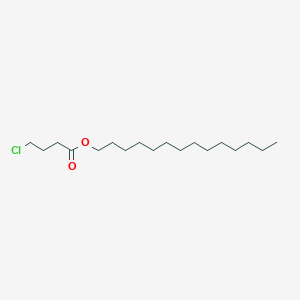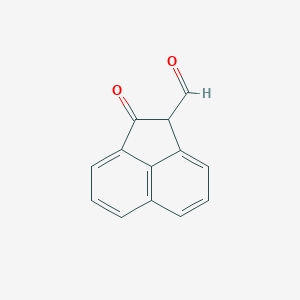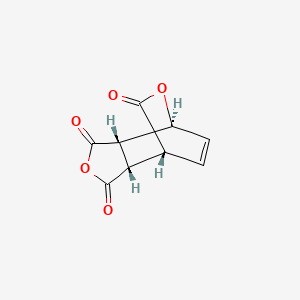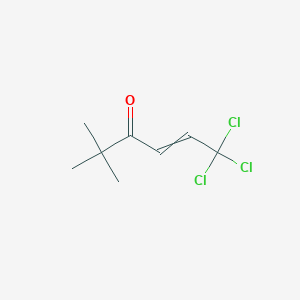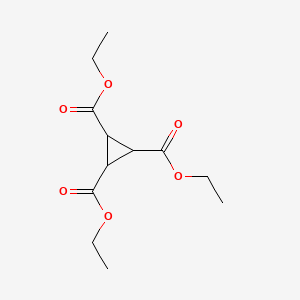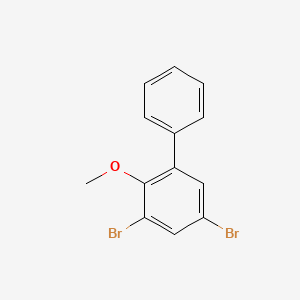
3,5-Dibromo-2-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-methoxy-1,1’-biphenyl: is an organic compound with the molecular formula C13H10Br2O It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and a methoxy group is substituted at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of 2-methoxy-1,1’-biphenyl: The synthesis of 3,5-Dibromo-2-methoxy-1,1’-biphenyl can be achieved through the bromination of 2-methoxy-1,1’-biphenyl using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2-methoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 3,5-diamino-2-methoxy-1,1’-biphenyl or 3,5-dithiomethyl-2-methoxy-1,1’-biphenyl can be formed.
Oxidation Products: Products like 3,5-dibromo-2-formyl-1,1’-biphenyl.
Reduction Products: Products like 3,5-dihydro-2-methoxy-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3,5-Dibromo-2-methoxy-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: This compound can be used in biological studies to investigate the effects of brominated biphenyls on biological systems and their potential as bioactive molecules.
Medicine:
Drug Development: It serves as a precursor in the development of drugs that target specific biological pathways, particularly those involving brominated aromatic compounds.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
Interaction with Biological Molecules: 3,5-Dibromo-2-methoxy-1,1’-biphenyl interacts with biological molecules through halogen bonding and hydrophobic interactions.
Pathways Involved: The compound may influence pathways related to oxidative stress and inflammation due to its potential to generate reactive oxygen species (ROS) upon metabolic activation.
Comparación Con Compuestos Similares
3,5-Dibromo-4-methoxy-1,1’-biphenyl: Similar in structure but with the methoxy group at the 4 position instead of the 2 position.
1,3-Dibromo-5-methoxy-2-methylbenzene: A related compound with a methyl group instead of a biphenyl structure.
3,5-Dibromo-2-methoxypyridine: A pyridine derivative with similar bromine and methoxy substitutions.
Uniqueness:
Propiedades
Fórmula molecular |
C13H10Br2O |
|---|---|
Peso molecular |
342.02 g/mol |
Nombre IUPAC |
1,5-dibromo-2-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C13H10Br2O/c1-16-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
MPKCLFMSMODXBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
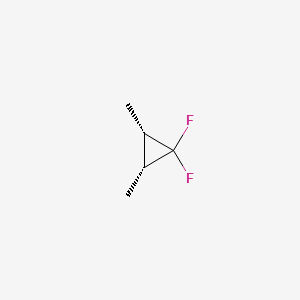
![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
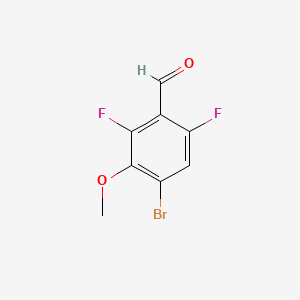
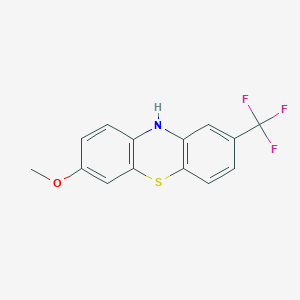
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
